

3-Decyn-1-ol: A Technical Guide for Biochemical Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Decyn-1-ol

Cat. No.: B1582659

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Decyn-1-ol is a valuable C10 acetylenic alcohol that serves as a key intermediate in the synthesis of various biologically active molecules. While broadly classified as a biochemical reagent, its primary utility in research and development lies not in direct interaction with biological systems, but as a versatile precursor for the stereoselective synthesis of insect pheromones, complex lactones, and other specialty chemicals. This guide provides a comprehensive overview of the chemical and physical properties of **3-Decyn-1-ol**, detailed experimental protocols for its synthesis and key transformations, and its applications in chemical ecology and synthetic chemistry.

Chemical and Physical Properties

3-Decyn-1-ol is a primary homopropargylic alcohol.^[1] Its physical and chemical characteristics are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₈ O	[2]
Molecular Weight	154.25 g/mol	[2]
CAS Number	51721-39-2	[2]
Appearance	Clear colorless to pale yellow liquid	[3]
Boiling Point	130-131 °C at 22 mmHg	
Density	0.877 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.459	
Flash Point	107 °C (224.6 °F) - closed cup	
Solubility	Log ₁₀ of Water solubility in mol/l: -3.07 (Crippen Calculated)	
Octanol/Water Partition Coefficient (logP _{oct/wat})	2.343 (Crippen Calculated)	

Synthesis of 3-Decyn-1-ol

The de novo synthesis of **3-Decyn-1-ol** can be achieved through several routes, typically involving the formation of a carbon-carbon bond between an eight-carbon and a two-carbon fragment.

Alkylation of an Acetylide

A common method involves the reaction of a metallic salt of a terminal alkyne with an epoxide or an alkyl halide.

This procedure involves the nucleophilic attack of the lithium salt of 1-octyne on ethylene oxide.

Materials:

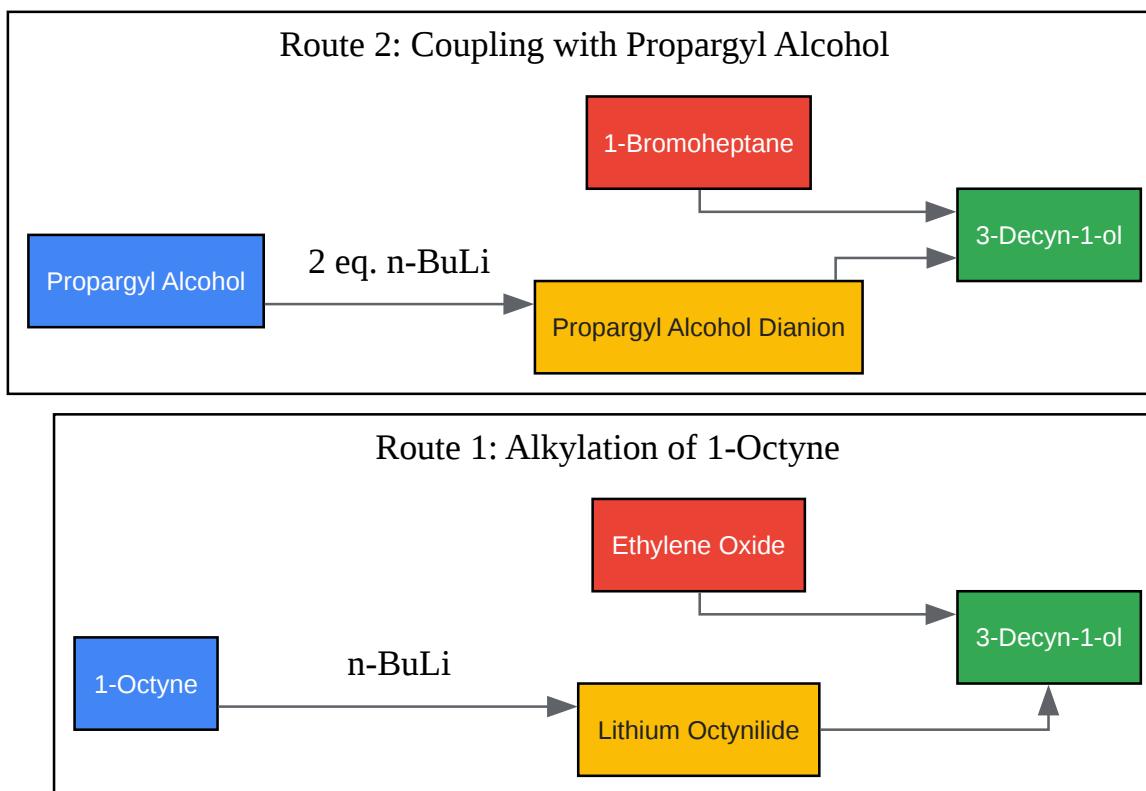
- 1-Octyne

- n-Butyllithium (n-BuLi) in hexane
- Ethylene oxide
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- Under an inert atmosphere, a solution of 1-octyne (1.0 equivalent) in anhydrous THF is cooled to 0 °C.
- A solution of n-BuLi in hexane (1.05 equivalents) is added dropwise to the 1-octyne solution, and the mixture is stirred at room temperature for 1 hour to form the lithium acetylide.
- The reaction mixture is then cooled to -20 °C, and a solution of ethylene oxide (1.2 equivalents) in anhydrous THF is added slowly.
- The reaction is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by vacuum distillation or column chromatography on silica gel to afford **3-Decyn-1-ol**.

Coupling of Propargyl Alcohol with an Alkyl Halide


Another synthetic strategy involves the coupling of propargyl alcohol with a seven-carbon alkyl halide.

Materials:

- Propargyl alcohol
- 1-Bromoheptane
- n-Butyllithium (n-BuLi) in hexane
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- Under an inert atmosphere, a solution of propargyl alcohol (1.0 equivalent) in anhydrous THF is cooled to 0 °C.
- Two equivalents of n-BuLi in hexane are added dropwise to form the dianion.
- 1-Bromoheptane (1.0 equivalent) is added slowly to the reaction mixture.
- The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).
- The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
- The product is extracted with diethyl ether, and the organic phase is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
- Purification is achieved by vacuum distillation or column chromatography.

[Click to download full resolution via product page](#)

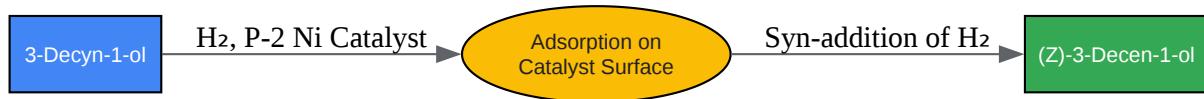
Synthetic Routes to **3-Decyn-1-ol**

Key Biochemical Applications as a Synthetic Intermediate

3-Decyn-1-ol is a crucial starting material for the synthesis of several important organic compounds.

Synthesis of (Z)-3-Decen-1-ol

A primary application of **3-Decyn-1-ol** is in the synthesis of (Z)-3-decen-1-ol, a component of the male-produced sex pheromone of the poplar moth, *Leucoptera sinuella*. This is achieved through the stereoselective reduction of the alkyne.


Materials:

- **3-Decyn-1-ol**

- Nickel(II) acetate tetrahydrate
- Sodium borohydride (NaBH_4)
- Ethanol
- Ethylenediamine
- Hydrogen gas (H_2)

Procedure:

- A P-2 nickel catalyst is prepared in situ by the reduction of nickel(II) acetate with sodium borohydride in ethanol.
- Ethylenediamine is added to the catalyst suspension to modify its reactivity.
- **3-Decyn-1-ol** is added to the reaction mixture.
- The mixture is hydrogenated at room temperature under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed.
- The catalyst is removed by filtration.
- The filtrate is concentrated, and the residue is worked up by extraction with a suitable solvent (e.g., diethyl ether).
- The organic layer is dried and concentrated to yield (Z)-3-decen-1-ol. Purification can be performed by distillation or chromatography if necessary.

[Click to download full resolution via product page](#)

Stereoselective Hydrogenation to (Z)-3-Decen-1-ol

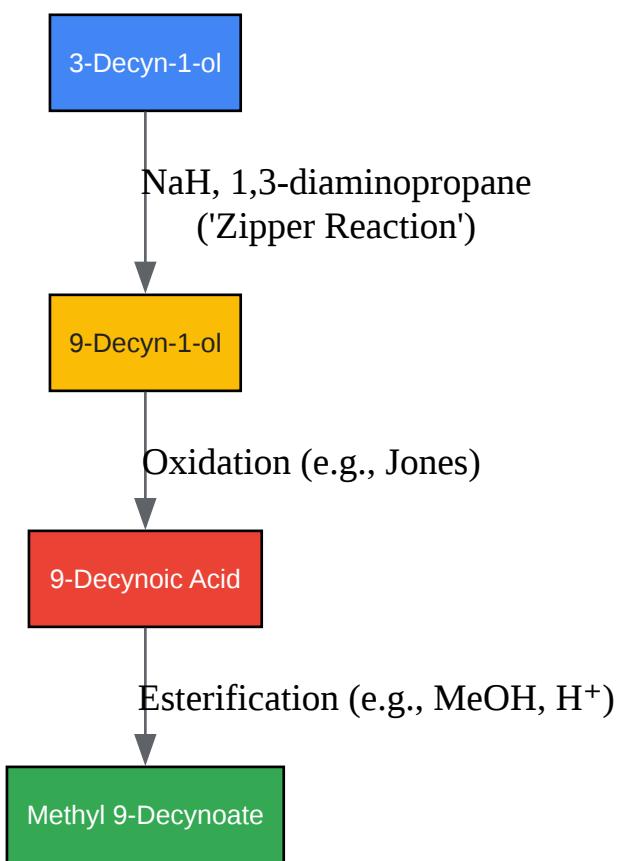
Synthesis of 3'-Deoxyribolactones

3-Decyn-1-ol serves as a starting material for the synthesis of 3'-deoxyribolactones, which are of interest in medicinal chemistry.

Synthesis of Methyl 9-Decynoate

Through isomerization and subsequent functional group manipulation, **3-Decyn-1-ol** can be converted to methyl 9-decynoate. This involves the "zipper reaction," where the triple bond migrates along the carbon chain.

This protocol is adapted from the isomerization of 2-decyn-1-ol.


Materials:

- **3-Decyn-1-ol** (or other decyn-1-ol isomer)
- Sodium salt of 1,3-diaminopropane (prepared from sodium hydride and 1,3-diaminopropane)
- 1,3-Diaminopropane
- Hexane
- 10% Hydrochloric acid
- Saturated sodium chloride solution
- Anhydrous sodium sulfate

Procedure:

- The sodium salt of 1,3-diaminopropane is prepared in a flask under an inert atmosphere.
- **3-Decyn-1-ol** is added to the basic solution.
- The mixture is stirred, and the progress of the isomerization is monitored by gas chromatography.

- Once the desired isomer (9-decyn-1-ol) is the major product, the reaction is quenched by pouring it into ice water.
- The product is extracted with hexane.
- The combined hexane extracts are washed with water, 10% hydrochloric acid, and saturated sodium chloride solution.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude 9-decyn-1-ol is purified by vacuum distillation.
- Subsequent oxidation of the alcohol to a carboxylic acid and esterification yields methyl 9-decynoate.

[Click to download full resolution via product page](#)

Conversion of **3-Decyn-1-ol** to Methyl 9-Decynoate

Ecotoxicological Profile

The environmental impact of **3-Decyn-1-ol** has been assessed, particularly in aquatic ecosystems. It is classified as toxic to aquatic organisms, with studies on the green alga *Pseudokirchneriella subcapitata* yielding an EC50/LC50 value between 1 and 10 mg/L.

Conclusion

3-Decyn-1-ol is a valuable and versatile chemical intermediate. While not typically used for its direct biochemical effects, its utility in the stereoselective synthesis of insect pheromones and other complex organic molecules makes it an important reagent for researchers in chemical ecology, organic synthesis, and the development of fine chemicals. The detailed protocols provided herein offer a practical guide for its synthesis and key chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-Decyn-1-ol | C10H18O | CID 103940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- To cite this document: BenchChem. [3-Decyn-1-ol: A Technical Guide for Biochemical Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582659#3-decyn-1-ol-as-a-biochemical-reagent-for-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com